molecular formula C6H5F3N2O B1447333 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227581-77-2

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447333
CAS No.: 1227581-77-2
M. Wt: 178.11 g/mol
InChI Key: LQHIKBZGTRZQOY-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 6-position. While and 14 refer to CAS 1513-69-5 as a pyrimidine derivative (2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine), the compound specified in the query is a pyridine derivative. This discrepancy highlights the importance of verifying ring structures (pyridine vs. pyrimidine) in literature references . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHIKBZGTRZQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Grignard Reagent and Cyclization (For Hydroxy-6-trifluoromethylpyridine Intermediates)

A notable method for preparing 2-hydroxy-6-trifluoromethylpyridine, which is closely related to the target compound, involves:

  • Step 1: Grignard Reagent Formation

    • Trifluorohalomethane reacts with magnesium powder to form a trifluoromethyl magnesium halide Grignard reagent.
  • Step 2: Addition Reaction

    • The Grignard reagent is reacted with 1,5-glutaric acid diester to yield 4-trifluoroacetyl butyrate after acidification.
  • Step 3: Cyclization

    • The 4-trifluoroacetyl butyrate undergoes cyclization with ammonia to form 6-trifluoromethyl-3,4-dihydropyridin-2-one.
  • Step 4: Oxidation

    • The dihydropyridinone is oxidized to yield 2-hydroxy-6-trifluoromethylpyridine.

Advantages:

  • Uses inexpensive and readily available raw materials.
  • The process is relatively simple with mild reaction conditions.
  • High selectivity and yield with minimal by-products.
  • Environmentally friendly with low wastewater production.
  • Suitable for industrial-scale production due to operational simplicity.

Limitations:

  • This method primarily targets the hydroxy derivative; further steps are needed to introduce the amino group at position 2.
Step Reaction Key Conditions Notes
1 Grignard reagent formation Trifluorohalomethane + Mg Specific to trifluoromethyl magnesium halide
2 Addition to 1,5-glutaric acid diester Optimized feeding mode, excess diester High selectivity, avoids side reactions
3 Cyclization with ammonia Controlled addition, low concentration Prevents polymerization side reactions
4 Oxidation Mild oxidant, aromatization High yield, easy operation

This method is detailed in patent CN113185455A and represents a green, scalable approach to obtaining the hydroxy trifluoromethyl pyridine intermediate.

Ammonia Reaction and Dehalogenation Route for 2-Amino-4-trifluoromethylpyridine

A more direct method to synthesize 2-amino-4-trifluoromethylpyridine involves:

  • Starting Material: 2,6-dichloro-4-trifluoromethylpyridine or 2-chloro-4-trifluoromethylpyridine.
  • Step 1: Amination

    • React the dichloro or monochloro compound with ammonia in the presence of a hydrophilic ether solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran).
    • Reaction temperature: 100–200 °C (preferably 130–160 °C).
    • Reaction time: 2–24 hours (preferably 4–7 hours).
    • This produces an intermediate amino-chloro or amino-bromo trifluoromethylpyridine.
  • Step 2: Dehalogenation

    • The intermediate undergoes catalytic hydrogenation (e.g., Pd/C catalyst) under hydrogen atmosphere at 20–150 °C (preferably 60–130 °C) for 0.5–10 hours.
    • This step removes the halogen substituent, yielding 2-amino-4-trifluoromethylpyridine.
  • Step 3: Salt Formation (Optional)

    • The free base can be converted into acid addition salts such as hydrochlorides or sulfates for improved stability and handling.

Advantages:

  • Produces high purity 2-amino-4-trifluoromethylpyridine.
  • Reaction conditions are industrially feasible.
  • The dehalogenation step can be performed without isolating the intermediate.
  • Yields around 70% or higher as per example reactions.
  • Process is relatively rapid compared to older methods.

Typical Reaction Example:

Component Amount Conditions
2,6-dichloro-4-trifluoromethylpyridine 10 g (0.046 mol) React with ammonia solution (28%) and 2-Me-THF solvent
Ammonia 30.6 mL (0.44 mol) Heated to 150 °C for 6 hours
Pd/C catalyst 5% wt, 300 mg Hydrogenation at 100 °C, 1.6 MPa H2 for 3 hours

Yield: 71.4% of 2-amino-4-trifluoromethylpyridine hydrochloride salt.

Comparative Analysis of Preparation Routes

Feature Grignard + Cyclization (Hydroxy Intermediate) Ammonia Reaction + Dehalogenation (Amino Product)
Starting Materials Trifluorohalomethane, 1,5-glutaric acid diester 2,6-dichloro-4-trifluoromethylpyridine or 2-chloro-4-trifluoromethylpyridine
Key Reactions Grignard addition, cyclization, oxidation Amination with ammonia, catalytic hydrogenation
Reaction Conditions Mild, room to moderate temperature Elevated temperature (100–200 °C), hydrogenation under pressure
Yield High for hydroxy intermediate ~70% for amino product
Industrial Suitability High, green process High, scalable with known reagents
Complexity Multi-step, but straightforward Two-step, with intermediate handling optional
Environmental Impact Low wastewater, green chemistry Uses ammonia and hydrogen gas, manageable waste

Research Findings and Notes

  • The Grignard-based method for hydroxy-substituted trifluoromethylpyridine is advantageous for its low cost, high selectivity, and environmental friendliness, making it suitable for industrial production.
  • The ammonia reaction and dehalogenation method provides a practical route to the amino-substituted trifluoromethylpyridine with good purity and yield, applicable for pharmaceutical intermediates.
  • Both methods avoid harsh conditions such as high-temperature decarboxylation or lengthy reaction times common in older routes.
  • The choice of hydrophilic ether solvents (e.g., tetrahydrofuran derivatives) is critical for reaction efficiency in the amination step.
  • Catalytic hydrogenation for dehalogenation is effective and can be integrated into continuous processes.

Summary Table of Key Preparation Methods

Method Main Steps Key Reagents Reaction Conditions Yield Notes
Grignard + Cyclization Grignard reagent formation, addition to diester, cyclization with NH3, oxidation Trifluorohalomethane, Mg, 1,5-glutaric acid diester, NH3 Mild, controlled addition, mild oxidation High Green, industrially feasible for hydroxy intermediate
Ammonia Reaction + Dehalogenation Amination of dichloro/trichloro pyridine, catalytic hydrogenation 2,6-dichloro-4-trifluoromethylpyridine, NH3, Pd/C 130–160 °C (amination), 60–130 °C (hydrogenation) ~70% Produces amino trifluoromethylpyridine, industrially advantageous

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and halogenated derivatives of this compound participate in nucleophilic substitution reactions. Key findings include:

Table 1: Substitution Reactions with Ammonia and Hydrophilic Ethers

Starting MaterialReagent/ConditionsProductYieldReference
2-Chloro-4-(trifluoromethyl)pyridineNH₃, hydrophilic ether, 130–160°C, 4–7 hrs2-Amino-4-(trifluoromethyl)pyridine72–85%
  • Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), where ammonia acts as the nucleophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating substitution at the 2-position .

Dehalogenation Reactions

Halogenated intermediates derived from this compound undergo dehalogenation to yield functionalized pyridines:

Table 2: Dehalogenation Conditions and Outcomes

SubstrateConditionsProductSelectivityReference
2,6-Dichloro-4-(trifluoromethyl)pyridineH₂/Pd-C, RT, 12 hrs2-Amino-4-(trifluoromethyl)pyridine>90%
  • Critical Factors :

    • Palladium catalysts promote selective dechlorination at the 6-position due to steric hindrance from the trifluoromethyl group .

    • Temperature control (room temperature) minimizes over-reduction.

Nucleophilic Reactions at sp³-C Centers

Studies on analogous pyridinium derivatives reveal regioselectivity trends:

Table 3: Nucleophilic Attack on Oxazoline-Pyridinium Derivatives

NucleophileReaction SiteProduct TypeRegioselectivity DriverReference
Phenolsp³-C (8-position)N-Substituted pyridonesCation-π interactions
Aliphatic amines (e.g., PhCH₂NH₂)α-N position2-Substituted pyridinesSteric and electronic effects
  • Mechanistic Basis :

    • Weak nucleophiles (e.g., phenylmethanol) fail to react due to insufficient activation energy .

    • Aromatic amines shift reaction pathways via cation-π interactions between the pyridinium moiety and benzene rings .

Quantum Chemistry Insights

DFT calculations (B3LYP/6-31g(d)) on analogous systems reveal:

  • Transition States : Nucleophilic attack at the sp³-C center has a lower energy barrier (ΔG‡ = 18.5 kcal/mol) compared to α-N attack (ΔG‡ = 22.3 kcal/mol) .

  • Electrostatic Effects : The trifluoromethyl group stabilizes intermediates through inductive electron withdrawal, directing nucleophiles to specific positions .

Industrial-Scale Reaction Optimization

Patent data highlights scalable processes:

  • Continuous Flow Synthesis : Achieves 89% yield under optimized conditions (150°C, 5 hrs, NaOH/base) .

  • Catalytic Systems : Cu/ZnO catalysts reduce side reactions (e.g., over-oxidation) during amination .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are being explored for their potential to treat viral infections and cancer. For instance, the trifluoromethyl group enhances the biological activity of drugs by improving their pharmacokinetic properties.

Case Study:
A study highlighted the synthesis of various antiviral agents using this compound as a precursor. The incorporation of the trifluoromethyl group was found to significantly increase the efficacy against specific viral targets, demonstrating its importance in drug design .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy:
The compound is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its unique structure contributes to improved crop protection by enhancing the activity and selectivity of these chemicals.

Data Table: Agrochemical Products Containing this compound

Product NameTypeApplication AreaYear Introduced
Fluazifop-butylHerbicideGrass control1980
FluopyramFungicideCrop disease prevention2013
PicoxystrobinFungicideBroad-spectrum control2008

These products illustrate the compound's significance in modern agriculture, where it contributes to higher yields and better pest management .

Biochemical Research

Role in Enzyme Modulation:
Research has demonstrated that this compound can modulate enzyme activities, suggesting its potential use in metabolic studies. It has been shown to activate certain enzymes involved in critical biochemical pathways.

Case Study:
In a biochemical study, this compound was used to investigate its effects on metabolic pathways related to energy production in cells. The results indicated that it could enhance ATP production by modulating enzyme activity, providing insights into its potential therapeutic applications .

Material Science

Development of Advanced Materials:
The compound is being explored for its potential in creating advanced materials, including polymers and coatings that require specific thermal and chemical resistance. Its trifluoromethyl group imparts unique properties that are beneficial for high-performance materials.

Research Findings:
Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in harsh environments .

Fluorine Chemistry

Novel Compound Synthesis:
The trifluoromethyl group in this compound makes it an important player in fluorine chemistry. It allows for the synthesis of novel compounds with enhanced properties for various applications.

Future Prospects:
Ongoing research is focused on exploring new derivatives that could lead to breakthroughs in both pharmaceutical and agricultural fields due to their improved efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine/Related Derivatives

Compound Name Substituents (Positions) Biological Activity/Properties Molecular Weight Key References
This compound -NH₂ (2), -OH (4), -CF₃ (6) Neuroprotective potential (cell viability assays pending) 179.10 (pyrimidine variant )
3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f) -CH₂NH₂ (3), -CF₃ (6) 74% cell viability at 0.1 μM (neuroprotection) N/A
4-Trifluoromethoxy benzylamine (9g) -OCH₂CF₃ (4) 81% cell viability at 3 μM; MPO score <4 N/A
4-Methyl analogue (9i) -CH₃ (4) 136% cell viability (proliferation effect) N/A
2-Amino-6-(trifluoromethyl)pyridine -NH₂ (2), -CF₃ (6) Intermediate in organic synthesis 162.11
4-Amino-2-chloro-6-(trifluoromethyl)pyridine -NH₂ (4), -Cl (2), -CF₃ (6) Agrochemical intermediate 196.56

Substituent Position and Electronic Effects

  • Trifluoromethyl Group: The -CF₃ group’s electron-withdrawing nature improves metabolic resistance. Derivatives like 9f (3-aminomethyl-6-CF₃-pyridine) show potent neuroprotective activity (74% cell viability at 0.1 μM), comparable to lead compounds .
  • Positional Isomerism : The 4-methyl analogue (9i) enhances cell viability to 136%, suggesting a proliferative effect beneficial in neurodegeneration. However, its instability in solvent limits practical use .
  • Electron-Donating Groups : Methoxy (-OCH₃) substituents at the 3-position (9l) increase activity (87% viability) compared to 4-methoxy derivatives (80%), indicating tolerance for diverse electronic environments .

Critical Notes and Limitations

  • Pyridine vs. Pyrimidine Confusion : CAS 1513-69-5 is explicitly a pyrimidine derivative, underscoring the need to clarify ring structures in chemical databases .
  • Data Gaps: Limited quantitative data (e.g., IC₅₀ values) for this compound necessitates further biological profiling.

Biological Activity

2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features three notable functional groups: an amino group, a hydroxy group, and a trifluoromethyl group. These contribute to its reactivity and biological properties:

  • Amino Group : Provides basicity and can participate in nucleophilic reactions.
  • Hydroxy Group : Can form hydrogen bonds, enhancing interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity, aiding membrane permeability and bioavailability.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Modulation : The compound has been shown to activate various enzymes, suggesting roles in metabolic pathways.
  • Antimicrobial Activity : Research indicates potential antimicrobial and antiviral properties, making it a candidate for further exploration in drug development.
  • Inflammation Reduction : It may act as an anti-inflammatory agent through modulation of cyclooxygenase (COX) enzymes.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various pathogens; potential for drug development.
Anti-inflammatoryModulates COX enzyme activity; potential therapeutic applications.
Enzyme ActivationInfluences metabolic pathways; may aid in treating metabolic disorders.

Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to established antibiotics.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to celecoxib, a standard anti-inflammatory medication. This suggests its potential use in treating inflammatory conditions.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic methods have been developed to produce derivatives with improved potency and selectivity.
  • Biological Assays : In vivo models have been employed to assess the anti-inflammatory effects, confirming the compound's efficacy in reducing edema in rat models.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via reductive amination or oxidation of precursor intermediates. For example, oxidation of methanol derivatives using Dess-Martin periodinane (DMP) in aqueous conditions yields high-purity products (up to 91% yield) by efficiently converting intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one . Purity is validated using HPLC (>95%) and spectroscopic techniques (NMR, IR). Key steps include rigorous drying of solvents, inert atmosphere (argon) for sensitive reactions, and post-synthesis recrystallization to remove unreacted starting materials .

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino groups). The trifluoromethyl group (-CF3\text{-CF}_3) exhibits distinct 19F^{19}F-NMR shifts (~-60 to -70 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (179.102 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks, critical for understanding reactivity .

Q. What safety precautions are essential during handling?

Methodological Answer: The compound is a skin, eye, and respiratory irritant (H315, H319, H335 GHS codes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. Store at ambient temperatures in airtight containers to prevent hydrolysis of the -CF3\text{-CF}_3 group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence this compound’s biological activity, and how can this be experimentally validated?

Methodological Answer: The -CF3\text{-CF}_3 group enhances lipophilicity and metabolic stability, affecting binding to targets like dihydrofolate reductase (DHFR). To validate:

  • Structure-Activity Relationship (SAR): Synthesize analogs with -CH3\text{-CH}_3, -Cl\text{-Cl}, or -F\text{-F} substitutions and compare IC50_{50} values in enzyme assays .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to assess -CF3\text{-CF}_3-induced steric/electronic effects on target binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50_{50}50​ values)?

Methodological Answer: Discrepancies may arise from:

  • Purity Differences: Validate compound purity via LC-MS and elemental analysis. Impurities >5% can skew results .
  • Assay Conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate buffer) and temperature (25°C vs. 37°C) to ensure reproducibility .
  • Cell Line Variability: Use isogenic cell lines and control for DHFR expression levels when testing anticancer activity .

Q. What advanced techniques are recommended for studying tautomerism and solvatomorphism in this compound?

Methodological Answer:

  • Solid-State NMR: Differentiate keto (pyrimidinone) and enol (pyrimidinol) forms by analyzing 15N^{15}N-chemical shifts .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability of polymorphs under varying humidity .
  • Synchrotron XRD: Resolve subtle structural variations in solvates (e.g., hydrate vs. methanolate) with high-resolution data .

Q. How can computational methods predict and optimize this compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic substitution at the 4-hydroxy position. The -CF3\text{-CF}_3 group’s electron-withdrawing effect lowers activation energy for arylations .
  • Machine Learning (ML): Train models on existing reaction data (e.g., reductive aminations) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (DMF vs. THF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Amino-4-hydroxy-6-(trifluoromethyl)pyridine

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